Ledaborbactam

Description

Structure

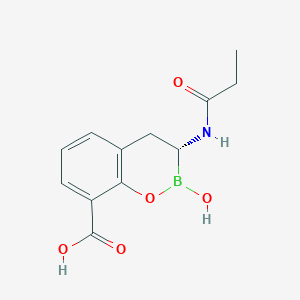

2D Structure

Properties

IUPAC Name |

(3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-2-10(15)14-9-6-7-4-3-5-8(12(16)17)11(7)19-13(9)18/h3-5,9,18H,2,6H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGLFCWUVSERJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842397-36-7 | |

| Record name | VNRX-7145 acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842397367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledaborbactam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2WGD69BLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Ledaborbactam

Introduction

The Rise of Antimicrobial Resistance

The global spread of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases has severely limited treatment options, creating an urgent need for novel therapeutic agents.[1][2]

Ledaborbactam: A Novel β-Lactamase Inhibitor

This compound (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based β-lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-generation cephalosporin, ceftibuten. This compound restores the activity of ceftibuten against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D β-lactamases.[3][5] To facilitate oral administration, this compound is formulated as an etzadroxil prodrug, this compound etzadroxil (formerly VNRX-7145), which undergoes rapid and extensive conversion to the active this compound in vivo.[3][4][6]

Discovery and Development Timeline

The development of this compound has progressed from initial discovery to being Phase 3-ready, marked by key preclinical and clinical milestones. The timeline below highlights the major stages of its development journey.

Mechanism of Action

This compound functions by inhibiting bacterial β-lactamase enzymes. These enzymes are the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade β-lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes, this compound protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4][6] this compound forms a reversible covalent bond with the active site serine residue of Ambler class A, C, and D β-lactamases.[4][6]

Preclinical Development

Experimental Protocols

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

-

Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum: Prepared using the broth culture method to a final concentration of approximately 5 x 105 CFU/mL.

-

Procedure: β-lactam agents were serially diluted two-fold in CAMHB. This compound was tested at a fixed concentration of 4 µg/mL.[4][7] Plates were incubated at 35°C for 16-20 hours.

-

Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) of this compound against various purified β-lactamase enzymes was determined through a spectrophotometric assay.[2]

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Procedure:

-

This compound was serially diluted in PBS in 96-well microtiter plates.

-

A fixed concentration of purified β-lactamase enzyme was added to each well.

-

The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.

-

A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was added to a final concentration of 100 µM.[8]

-

The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time.

-

-

Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The IC50 value, the concentration of this compound required to reduce the hydrolysis rate by 50%, was calculated using kinetic software.[8]

This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]

-

Animals: Specific pathogen-free female mice.

-

Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[9][10]

-

Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected into the thigh muscle.[11]

-

Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of this compound were administered, typically starting 2 hours post-infection.[5]

-

Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy was measured as the log10 reduction in CFU/thigh compared to 0-hour controls.[5]

Summary of Preclinical Activity

This compound demonstrated potent inhibitory activity against a wide range of clinically relevant serine β-lactamases.

| Enzyme (Class) | Representative Type | This compound IC50 (µM) |

| ESBL (A) | CTX-M-15 | Potent (Ki = 0.11 µM) |

| ESBL (A) | SHV-5 | Potent (Ki = 0.04 µM) |

| Carbapenemase (A) | KPC-2 | 0.08 |

| Cephalosporinase (C) | P99AmpC | 0.01 |

| Cephalosporinase (C) | CMY-2 | 0.01 |

| Carbapenemase (D) | OXA-48 | 0.32 |

| Table 1: IC50 values of this compound against various β-lactamase enzymes.[2] |

The combination of ceftibuten with a fixed concentration of 4 µg/mL this compound showed potent activity against a large collection of clinical isolates of Enterobacterales, significantly lowering the MICs compared to ceftibuten alone.

| Organism Subset (n) | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤1 µg/mL) |

| MDR Isolates | Ceftibuten-Ledaborbactam | 0.12 | 0.25 | 89.7% |

| Ceftibuten | 16 | >32 | ~30-35% | |

| ESBL-Positive Phenotype | Ceftibuten-Ledaborbactam | 0.12 | 0.25 | 98.3% |

| KPC-Positive Isolates | Ceftibuten-Ledaborbactam | 0.5 | 2 | 85.9% |

| OXA-48-Positive Isolates | Ceftibuten-Ledaborbactam | 0.25 | 2 | 82.9% |

| Table 2: In vitro activity of ceftibuten-ledaborbactam against challenging subsets of Enterobacterales.[4][7][12] |

In the neutropenic murine thigh infection model, this compound demonstrated dose-dependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]

-

Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 ± 1.09 log10 CFU/thigh.[5]

-

Stasis Target: The median this compound free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC0–24/MIC) associated with bacteriostasis (no change in bacterial load) was 3.59.[5]

Clinical Development

Phase 1 Clinical Trials

A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety, tolerability, and pharmacokinetic profile of this compound etzadroxil, both alone and in combination with ceftibuten.

These initial studies evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound etzadroxil and assessed the potential for drug-drug interactions with ceftibuten.[3][13][14]

-

Design: Randomized, double-blind, placebo-controlled studies.

-

Key Findings:

-

This compound etzadroxil was rapidly and extensively converted to active this compound.[3][15]

-

This compound exposure (AUC) increased in a dose-proportional manner after single doses.[3][15]

-

No clinically significant pharmacokinetic interactions were observed between this compound and ceftibuten.[3][15]

-

The combination was generally safe and well-tolerated.[3][15]

-

This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the combination.[16][17]

-

Design: Open-label, two-part study.

-

Estimated Completion: June 2026.[17]

Pharmacokinetics in Humans

Pharmacokinetic parameters were characterized in healthy volunteers following single and multiple doses of this compound etzadroxil (LED-E).

| Parameter | Single Dose (LED-E 100-1000 mg) | Multiple Dose (LED-E 75-500 mg q8h for 10 days) |

| Time to Cmax (Tmax) | 1.25 - 2.0 hours | 0.75 - 1.50 hours |

| Terminal Half-life (t1/2) | ~11 - 12 hours (at steady state) | ~11 - 12 hours |

| AUC Proportionality | Dose proportional | Less than dose proportional |

| Urinary Excretion | 84% of material recovered as unchanged this compound at steady state | 84% of material recovered as unchanged this compound at steady state |

| Table 3: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers.[3][15][18] |

Safety and Tolerability

Across Phase 1 studies, this compound etzadroxil, alone or with ceftibuten, was found to be safe and well-tolerated.

-

Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous system disorders (e.g., headache).[3][15]

-

Incidence: TEAEs were reported in 82% of participants receiving this compound ± ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]

Future Development and Commercialization

Licensing Agreement with Basilea Pharmaceutica

On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-ledaborbactam etzadroxil.[19][20] This partnership aims to advance the combination through late-stage clinical development and global commercialization.

Planned Phase 3 Trials

Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibuten-ledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The trial is expected to begin in approximately 18 months from the date of the licensing agreement (around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for cUTI.[20]

Conclusion

This compound is a promising, orally bioavailable β-lactamase inhibitor that, in combination with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has established a favorable safety and pharmacokinetic profile, paving the way for late-stage clinical development. The strategic partnership between Venatorx and Basilea is set to accelerate its journey towards becoming a much-needed oral treatment option for patients with complicated urinary tract infections caused by challenging Gram-negative pathogens.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]

- 9. venatorx.com [venatorx.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. venatorx.com [venatorx.com]

- 13. venatorx.com [venatorx.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety and PK of Ceftibuten-ledaborbactam Etzadroxil Fixed-dose Combination [ctv.veeva.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

- 19. M2 Pharma - Policy and Regulations [m2pharma.com]

- 20. basilea.com [basilea.com]

- 21. Basilea secures rights to Venatorx’s antibiotic for complicated UTIs - Pharmaceutical Technology [pharmaceutical-technology.com]

- 22. In-licensing announced of a novel clinical phase III-ready Exblifep, an oral antibiotic, ceftibuten-ledaborbactam etzadroxil to treat urinary tract infections - Basilea - Medical Update Online [medicalupdateonline.com]

- 23. Basilea Pharmaceutica Acquires Global Rights to Phase 3-Ready Oral Antibiotic for Drug-Resistant UTIs [trial.medpath.com]

An In-depth Technical Guide to Ledaborbactam: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid-based β-lactamase inhibitor (BLI) developed to combat bacterial resistance to β-lactam antibiotics. It is designed to be co-administered with β-lactam antibiotics, protecting them from degradation by a broad spectrum of β-lactamase enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a cyclic boronate core. The chemical structure and key identifiers of this compound and its orally available prodrug, this compound etzadroxil, are detailed below.

Table 1: Chemical Identifiers of this compound and this compound Etzadroxil

| Identifier | This compound | This compound Etzadroxil |

| IUPAC Name | (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[1] | 2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate[2] |

| SMILES | B1(--INVALID-LINK--C(=CC=C2)C(=O)O)NC(=O)CC)O[1] | B1(--INVALID-LINK--C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O[2] |

| InChI Key | QAGGLFCWUVSERJ-VIFPVBQESA-N[1] | SDTLIXWDRBWASV-HNNXBMFYSA-N[2] |

| CAS Number | 1842397-36-7[1] | 1842399-68-1[2] |

Table 2: Physicochemical Properties of this compound and this compound Etzadroxil

| Property | This compound | This compound Etzadroxil |

| Molecular Formula | C₁₂H₁₄BNO₅[1] | C₁₉H₂₆BNO₇[2] |

| Molecular Weight | 263.06 g/mol [1] | 391.2 g/mol [2] |

| Appearance | White to off-white solid powder | Not specified |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| pKa | Not specified | Not specified |

Mechanism of Action

This compound is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases. These enzymes are a primary mechanism of resistance in many pathogenic bacteria, hydrolyzing and inactivating β-lactam antibiotics. The inhibitory action of this compound is characterized by a covalent but reversible interaction with the active site of the β-lactamase enzyme. The boron atom in this compound forms a dative covalent bond with the catalytic serine residue in the enzyme's active site. This forms a stable, but ultimately reversible, enzyme-inhibitor complex, effectively preventing the enzyme from hydrolyzing β-lactam antibiotics.

In Vitro and In Vivo Efficacy

This compound, in combination with the oral cephalosporin ceftibuten, has demonstrated significant efficacy against a wide range of multidrug-resistant (MDR) Enterobacterales.

Table 3: In Vitro Activity of Ceftibuten in Combination with a Fixed Concentration of this compound (4 µg/mL) against Enterobacterales Isolates

| Bacterial Species | β-Lactamase Profile | Ceftibuten MIC (µg/mL) | Ceftibuten/Ledaborbactam MIC (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | >32 - 128 | 0.12 - 2 | [3] |

| Klebsiella pneumoniae | ESBL-producing | >64 - 128 | 0.12 - 2 | [3] |

| Enterobacter cloacae | ESBL-producing | >32 | 0.12 - 2 | [3] |

| Enterobacterales | MDR | - | MIC₉₀: 0.5 | [4] |

| Enterobacterales | ESBL-phenotype | - | MIC₉₀: 0.5 | [4] |

| Enterobacterales | Carbapenem-resistant | - | 70% inhibited at ≤1/4 µg/mL | [4] |

Note: MIC values are presented as ranges or MIC₉₀ (the concentration required to inhibit 90% of isolates).

In vivo studies in murine infection models have corroborated the in vitro findings. The orally administered prodrug, this compound etzadroxil, is rapidly absorbed and converted to the active this compound, achieving exposures that are effective in combination with ceftibuten.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound and this compound Etzadroxil

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) of this compound Etzadroxil | Mice, Dogs, Monkeys | 61-82% | [5] |

| Plasma Half-life of this compound Etzadroxil | Human | ~11 minutes | [5] |

| Median this compound fAUC₀₋₂₄/MIC for stasis | Murine Thigh Infection Model | 3.59 (individual isolates) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of β-lactam/β-lactamase inhibitor combinations.

1. Preparation of Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Stock solutions of ceftibuten and this compound in a suitable solvent (e.g., DMSO or water).

2. Assay Procedure:

-

A fixed concentration of this compound (typically 4 µg/mL) is added to each well of the microtiter plate containing CAMHB.

-

Serial two-fold dilutions of ceftibuten are prepared in the wells containing this compound.

-

The standardized bacterial inoculum is added to each well.

-

Control wells are included: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and wells with only ceftibuten (to determine the MIC of the antibiotic alone).

-

The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of ceftibuten in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

1. Induction of Neutropenia:

-

Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

2. Infection:

-

Bacterial strains are grown to the logarithmic phase and then diluted to the desired concentration.

-

A 0.1 mL volume of the bacterial suspension (typically ~10⁶ CFU/mL) is injected into the thigh muscle of each mouse.

3. Drug Administration:

-

Treatment is initiated at a specified time post-infection (e.g., 2 hours).

-

This compound (or its prodrug) and the partner β-lactam antibiotic are administered via the desired route (e.g., subcutaneous or oral). Dosing regimens are designed to mimic human pharmacokinetic profiles.

4. Assessment of Efficacy:

-

At 24 hours post-treatment initiation, mice are euthanized.

-

The infected thigh muscle is aseptically removed, homogenized in a sterile diluent (e.g., saline).

-

Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

-

Efficacy is measured by the change in bacterial count (log₁₀ CFU/thigh) compared to untreated controls.

Conclusion

This compound is a promising β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes in Enterobacterales. Its chemical and pharmacological properties, particularly its oral bioavailability as the etzadroxil prodrug, make it a valuable candidate for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant bacteria. The data presented in this guide underscore its potential to restore the efficacy of established β-lactam antibiotics. Further clinical development will be critical in defining its role in the clinical management of infectious diseases.

References

- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth microdilution susceptibility testing. [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. venatorx.com [venatorx.com]

- 5. medchemexpress.com [medchemexpress.com]

Ledaborbactam: A Technical Guide to its Mechanism of Action as a Broad-Spectrum β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β-lactamase inhibitor (BLI) belonging to the boronic acid class.[1][2] It is being developed as a combination therapy with the third-generation cephalosporin ceftibuten to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2] The primary mechanism of resistance to β-lactam antibiotics in these pathogens is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound addresses this resistance by inhibiting a wide range of these enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a reversible, covalent inhibitor of serine β-lactamases, which encompass Ambler classes A, C, and D.[1][3] The inhibition process involves a two-step mechanism. Initially, this compound non-covalently binds to the active site of the β-lactamase. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue within the enzyme's active site.[1] This covalent adduct effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their antibacterial activity.

Caption: Covalent inhibition of β-lactamase by this compound.

Prodrug and Active Form

This compound is administered orally as the prodrug this compound etzadroxil (VNRX-7145).[1] This prodrug is designed to enhance oral bioavailability and undergoes rapid and extensive biotransformation in the body to release the active inhibitor, this compound (VNRX-5236).[1]

Caption: Conversion of the prodrug to the active form.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a range of clinically significant β-lactamase enzymes. The following tables summarize the 50% inhibitory concentrations (IC50) and the inhibitor potency (Ki) values.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound (VNRX-5236) against Serine β-Lactamases [3]

| Ambler Class | β-Lactamase | IC50 (μM) |

| A | CTX-M-15 | 0.02 |

| A | KPC-2 | 0.08 |

| C | P99AmpC | 0.01 |

| C | CMY-2 | 0.01 |

| D | OXA-1 | 0.07 |

| D | OXA-48 | 0.32 |

Table 2: Kinetic Parameters of Reversible Inactivation of Serine β-Lactamases by this compound (VNRX-5236) [3][4]

| Ambler Class | β-Lactamase | Ki (μM) |

| A | CTX-M-15 | 0.01 - 0.11 |

| A | SHV-5 | 0.01 - 0.11 |

| A | KPC-2 | 0.01 - 0.11 |

| C | P99AmpC | 0.01 - 0.11 |

Experimental Protocols

Determination of IC50 Values

The 50% inhibitory concentrations (IC50) of this compound against various β-lactamases were determined using a spectrophotometric assay with a chromogenic or specific β-lactam substrate.[3]

Experimental Workflow:

Caption: Workflow for IC50 determination.

Detailed Methodology:

-

Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was prepared in a series of dilutions to generate a dose-response curve.[5]

-

Pre-incubation: The enzyme solution was pre-incubated with the various concentrations of this compound for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

-

Substrate Addition: The reaction was initiated by the addition of a specific substrate. For example, nitrocefin was used for P99AmpC, CMY-2, OXA-1, and OXA-48; cefotaxime for CTX-M-15 and SHV-5; and imipenem for KPC-2.[3]

-

Measurement of Activity: The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time using a spectrophotometer at a wavelength specific to the substrate being used.

-

IC50 Calculation: The percentage of enzyme inhibition was calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a four-parameter logistic equation.

Determination of Kinetic Parameters (Ki)

The inhibitor potency (Ki) for the reversible covalent inhibition by this compound was determined through kinetic studies that measure the rates of association and dissociation of the inhibitor with the enzyme.[4]

Experimental Workflow:

Caption: Workflow for determining kinetic parameters.

Detailed Methodology:

-

Reaction Setup: Reactions were set up with a fixed concentration of β-lactamase and substrate, and varying concentrations of this compound.

-

Progress Curve Measurement: The hydrolysis of the substrate was monitored continuously over time by spectrophotometry to generate reaction progress curves.

-

Data Analysis: The progress curves were fitted to the appropriate model for two-step reversible covalent inhibition. This analysis yields the apparent association rate constant (kon) and the dissociation rate constant (koff).

-

Ki Calculation: The inhibitor potency (Ki) is calculated from the ratio of the dissociation and association rate constants (Ki = koff / kon).

Conclusion

This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its mechanism of action involves the formation of a reversible covalent bond with the active site serine of these enzymes, effectively neutralizing their ability to inactivate β-lactam antibiotics. The quantitative data from enzymatic assays demonstrate its high potency against a wide range of clinically relevant β-lactamases. The oral bioavailability of its prodrug, this compound etzadroxil, makes it a promising candidate for combination therapy in treating infections caused by multidrug-resistant Enterobacterales.

References

- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. venatorx.com [venatorx.com]

The Core Function of the Boronic Acid Motif in Ledaborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum β-lactamase inhibitor that utilizes a boronic acid motif to effectively neutralize a wide range of these resistance enzymes. This technical guide provides an in-depth analysis of the function of this compound's boronic acid core, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

The Crucial Role of the Boronic Acid Motif

The central feature of this compound's inhibitory activity is its boronic acid group. This motif serves as a highly effective transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.[1] The boron atom, being electron-deficient, is highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue within the active site of these enzymes.

Upon entering the β-lactamase active site, the boronic acid moiety of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine.[2] This interaction results in the formation of a stable, tetrahedral boronate adduct. This adduct effectively ties up the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. The reversible nature of this bond is a key characteristic of boronic acid inhibitors.[2]

Mechanism of Action: A Signaling Pathway Perspective

The inhibitory action of this compound can be visualized as a targeted disruption of the catalytic cycle of serine β-lactamases. The following diagram illustrates this process:

Quantitative Efficacy of this compound

This compound has demonstrated potent inhibitory activity against a broad spectrum of Ambler class A, C, and D β-lactamases. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key enzymes.

| Enzyme Class | Enzyme | Ki (µM) | IC50 (µM) |

| Class A | CTX-M-15 | 0.01 | - |

| SHV-5 | 0.11 | - | |

| KPC-2 | 0.02 | 0.08 | |

| Class C | P99AmpC | 0.01 | 0.01 |

| CMY-2 | - | 0.01 | |

| Class D | OXA-1 | - | >100 |

| OXA-48 | - | 0.32 | |

| Data sourced from: Microbiological Characterization of VNRX-5236...[3] |

Experimental Protocols: Enzyme Inhibition Assays

The determination of this compound's inhibitory activity is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol:

1. Enzyme and Substrate Preparation:

-

Recombinant, purified β-lactamase enzymes are used.

-

Stock solutions of the enzymes are prepared in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Chromogenic or spectrophotometrically active substrates are used. Common substrates include nitrocefin for broad-spectrum activity, cefotaxime for extended-spectrum β-lactamases (ESBLs), and imipenem for carbapenemases.[3] Substrate stock solutions are prepared in the same buffer.

2. Inhibitor Preparation:

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

A dilution series of this compound is prepared in the assay buffer.

3. Assay Procedure:

-

The assay is performed in a 96-well microplate format.

-

A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate (e.g., 486 nm for nitrocefin).

-

Control wells containing enzyme and substrate without the inhibitor are included to determine the uninhibited reaction rate.

4. Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.

-

IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate concentrations in the presence of different inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.

The following diagram outlines a typical workflow for such an experiment:

Conclusion

The boronic acid motif is the cornerstone of this compound's efficacy as a broad-spectrum β-lactamase inhibitor. Its ability to form a reversible, covalent bond with the catalytic serine of class A, C, and D β-lactamases allows it to effectively neutralize a wide array of resistance mechanisms. The potent in vitro activity of this compound, as demonstrated by its low Ki and IC50 values against key enzymes, underscores its potential as a valuable therapeutic agent in the fight against antibiotic-resistant bacterial infections. Further research into the structural basis of its interactions with various β-lactamases will continue to inform the development of next-generation inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ledaborbactam

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway of Ledaborbactam (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The synthesis of its orally bioavailable prodrug, this compound etzadroxil (VNRX-7145), is also described. This document is intended for an audience with expertise in organic chemistry and drug development, offering a comprehensive look at the chemical intermediates, reaction conditions, and overall synthetic strategy.

Introduction to this compound

This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacteria. It is being developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The chemical IUPAC name for this compound is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid.[3]

Retrosynthetic Analysis and Key Strategies

The synthesis of this compound hinges on the construction of the core 1,2-benzoxaborinine ring system with the correct stereochemistry at the C3 position. A key strategic element of the synthesis is the use of a Matteson homologation reaction to build the chiral center. The final molecule is assembled through the coupling of a key aminoboronate intermediate with propionic acid, followed by deprotection and cyclization.

This compound Synthesis Pathway

The synthesis of this compound can be broken down into several key stages, starting from commercially available materials. The overall pathway, including the synthesis of the prodrug this compound etzadroxil, is depicted below.

Figure 1: Overall synthetic workflow for this compound and its prodrug.

Formation of the Key α-Silylaminoboronate Intermediate

The synthesis commences with a commercially available aryl boronate which undergoes two sequential Matteson homologation reactions.[1] This process elongates the carbon chain and sets up the crucial stereocenter. The resulting intermediate is then treated with lithium bis(trimethylsilyl)amide (LiHMDS) to yield the key α-silylaminoboronate intermediate.[1]

Amide Coupling and Final Cyclization

The α-silylaminoboronate intermediate is then coupled with propionic acid in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield this compound is a deprotection and cyclization reaction, which is achieved by treating the amide intermediate with boron trichloride (BCl3).[1]

Synthesis of this compound etzadroxil (Prodrug)

To improve oral bioavailability, this compound is converted to its etzadroxil prodrug, VNRX-7145.[4] This is accomplished by esterifying the carboxylic acid group of this compound.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Matteson Homologations (2 steps) | Aryl boronate | Intermediate 1 | 1. CH2Cl2, n-BuLi, THF, -100 °C; 2. Nucleophile | N/A | [1] |

| Silylamination | Intermediate 1 | α-Silylaminoboronate Intermediate (2) | LiHMDS, -20 °C | N/A | [1] |

| Amide Coupling | α-Silylaminoboronate Intermediate (2) | Amide Intermediate (3) | Propionic Acid, HATU, NMM | N/A | [1] |

| Deprotection and Cyclization | Amide Intermediate (3) | This compound (VNRX-5236) | BCl3, DCM, -78 °C | N/A | [1] |

Note: Specific yields for each step are not publicly available in the reviewed literature. The overall yield is reported to be approximately 30% for the analogous compound, vaborbactam.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not fully disclosed in the public domain. However, based on the published literature, a general procedure for the key steps can be outlined.[1]

General Procedure for Matteson Homologation

To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of (dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is stirred at low temperature before being quenched. For the second homologation, a similar procedure is followed.

General Procedure for Amide Coupling

To a solution of the α-silylaminoboronate intermediate in an appropriate solvent is added the carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room temperature until completion.

General Procedure for Deprotection and Cyclization

The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low temperature before being warmed to room temperature. The crude product is then purified by reverse-phase HPLC.[5]

Mechanism of Action

This compound functions by inhibiting bacterial β-lactamase enzymes. The boron atom in this compound forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of the β-lactamase. This interaction prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.

Figure 2: Mechanism of β-lactamase inhibition by this compound.

Conclusion

The synthesis of this compound is a multi-step process that utilizes modern synthetic organic chemistry techniques, most notably the Matteson homologation, to construct a complex chiral molecule. The development of an orally available prodrug, this compound etzadroxil, further enhances its clinical utility. This technical guide provides a comprehensive overview of the synthetic pathway and mechanism of action of this promising new β-lactamase inhibitor, intended to aid researchers and professionals in the field of drug development.

References

- 1. Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor for Enterobacterales Expressing Ambler Class A, C, and D Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Prodrug Conversion of Ledaborbactam Etzadroxil (VNRX-7145)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledaborbactam etzadroxil (VNRX-7145) is an orally bioavailable prodrug of this compound (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The clinical efficacy of this compound etzadroxil is contingent on its efficient and rapid conversion to the active moiety, this compound, within the body. This technical guide provides a comprehensive overview of the prodrug conversion of this compound etzadroxil, detailing the metabolic pathways, quantitative data from in vitro and in vivo studies, and the experimental protocols used to characterize this critical activation step.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1][2] To overcome the poor oral bioavailability of the active compound, a prodrug strategy was employed, resulting in the development of this compound etzadroxil. This molecule is designed for efficient oral absorption and subsequent rapid hydrolysis to release this compound.[3] Understanding the kinetics and anatomical location of this conversion is paramount for predicting the pharmacokinetic and pharmacodynamic profile of this novel therapeutic agent.

Prodrug Conversion Pathway

This compound etzadroxil is an etzadroxil ester prodrug of this compound. The conversion is a hydrolytic cleavage of the ester bond, releasing the active carboxylic acid form, this compound, and an inactive etzadroxil moiety. This enzymatic hydrolysis is primarily mediated by esterases present in various biological matrices. In vitro studies have confirmed that cytochrome P450 enzymes do not play a role in this conversion.[1] The sole metabolite detected in hepatocyte incubations across multiple species is this compound, indicating a clean and direct activation pathway.[1]

Quantitative Data

The conversion of this compound etzadroxil to this compound has been extensively studied across various species. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Metabolic Stability of this compound Etzadroxil (VNRX-7145)[1]

| Species | Intestinal S9 T1/2 (min) | Liver S9 T1/2 (min) | Plasma T1/2 (min) |

| CD-1 Mouse | 1.1 | 1.2 | 4.6 |

| Sprague-Dawley Rat | 3.9 | 2.3 | 1.6 |

| Beagle Dog | 49.0 | 0.5 | 43.9 |

| Cynomolgus Monkey | 11.2 | 0.8 | 22.0 |

| Human | 2.9 | 1.0 | 10.7 |

T1/2 values were determined in the presence of NADPH. No significant difference was observed in the absence of NADPH.

Table 2: Oral Bioavailability of this compound from this compound Etzadroxil (VNRX-7145) Administration[1]

| Species | Dose (mg/kg) | Oral Bioavailability (F%) |

| Mouse | 5 | 82 |

| Rat | 10 | 72 |

| Dog | 5 | 62 |

| Monkey | 5 | 61 |

Oral bioavailability is corrected for the molecular weight difference between the prodrug and the active moiety.

Table 3: Caco-2 Cell Permeability of this compound Etzadroxil (VNRX-7145)

| Parameter | Value |

| Apparent Permeability (Papp) | High absorption potential |

Specific Papp value not publicly available, but described as demonstrating high absorption potential.

Experimental Protocols

In Vitro Metabolic Stability in S9 Fractions and Plasma

This protocol outlines the general procedure for assessing the metabolic stability of this compound etzadroxil in intestinal and liver S9 fractions, as well as plasma.

Methodology:

-

Preparation: this compound etzadroxil is prepared in a suitable solvent. Intestinal S9, liver S9, or plasma from various species (CD-1 mice, Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and humans) are thawed and prepared according to standard laboratory procedures. For S9 fractions, a NADPH regenerating system is prepared.

-

Incubation: The reaction is initiated by adding this compound etzadroxil to the S9 fraction (with or without NADPH) or plasma, pre-warmed to 37°C. The final incubation mixture typically contains a low concentration of the test compound and a defined protein concentration.

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins.

-

Analysis: The supernatant is transferred for analysis by a validated UPLC-MS/MS method to determine the concentration of remaining this compound etzadroxil and the formation of this compound.

-

Data Analysis: The half-life (T1/2) of this compound etzadroxil is calculated from the disappearance of the parent compound over time.

Caco-2 Cell Permeability Assay

This protocol describes the general method for evaluating the intestinal permeability of this compound etzadroxil using the Caco-2 cell monolayer model.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: The culture medium is replaced with a transport buffer. This compound etzadroxil is then added to either the apical (A) or basolateral (B) chamber to assess bidirectional permeability (A-to-B and B-to-A).

-

Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver chamber at specific time points (e.g., 120 minutes).

-

Analysis: The concentration of this compound etzadroxil and this compound in the samples is quantified using a validated UPLC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Analytical Methodology: UPLC-MS/MS

The quantification of this compound etzadroxil and this compound in biological matrices is performed using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

General Parameters:

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase column, such as a Waters XBridge C18 (4.6 mm × 50 mm, 3.5 μm), is suitable.[1]

-

Mobile Phase: A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., 0.01% trifluoroacetic acid in water) and an organic component (e.g., 0.01% trifluoroacetic acid in acetonitrile).[1]

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the precursor and product ions of both this compound etzadroxil and this compound.

Conclusion

This compound etzadroxil is efficiently and rapidly converted to its active form, this compound, through esterase-mediated hydrolysis. This conversion occurs in the intestine, liver, and plasma, ensuring the systemic availability of the active β-lactamase inhibitor following oral administration. The high oral bioavailability observed in multiple species, coupled with its high permeability potential, supports the clinical development of this compound etzadroxil as a promising oral agent for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on this and similar prodrug-based therapeutic strategies.

References

Ledaborbactam: A Technical Guide to its β-Lactamase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β-lactamase inhibitory activity of ledaborbactam (formerly VNRX-5236), a novel, orally bioavailable, boronic acid-based β-lactamase inhibitor. This compound is under development in combination with the oral cephalosporin ceftibuten to address infections caused by multidrug-resistant Enterobacterales.

Target β-Lactamase Classes

This compound demonstrates a broad spectrum of activity against serine β-lactamases, encompassing Ambler classes A, C, and D. It effectively restores the antibacterial activity of ceftibuten against bacteria producing these enzymes. Notably, this compound does not inhibit metallo-β-lactamases (MBLs) of Ambler class B.[1][2]

The primary targets of this compound include:

-

Ambler Class A: This class includes many common extended-spectrum β-lactamases (ESBLs) and carbapenemases. This compound has shown potent inhibition of key class A enzymes such as:

-

Ambler Class C: These are typically cephalosporinases that can be chromosomally or plasmid-encoded. This compound is an effective inhibitor of AmpC enzymes, for instance, P99AmpC.[3][4]

-

Ambler Class D: This class includes the oxacillinase (OXA) carbapenemases. This compound has demonstrated inhibitory activity against OXA-48.[3][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against a panel of purified serine β-lactamases has been characterized through biochemical assays. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below.

| β-Lactamase | Ambler Class | Enzyme Type | IC50 (µM) |

| CTX-M-15 | A | ESBL | 0.02 |

| SHV-5 | A | ESBL | 0.03 |

| KPC-2 | A | Carbapenemase | 0.04 |

| P99AmpC | C | Cephalosporinase | 0.01 |

| CMY-2 | C | Cephalosporinase | 0.01 |

| OXA-1 | D | Oxacillinase | 0.40 |

| OXA-48 | D | Carbapenemase | 0.32 |

Table 1: IC50 values of this compound (VNRX-5236) against various purified serine β-lactamases.[3]

Further kinetic characterization reveals that this compound is a reversible, covalent inhibitor. The inhibition follows a two-step model involving the formation of a noncovalent complex followed by the formation of a reversible covalent bond with the active site serine residue.[3] The kinetic parameters for this interaction are detailed in the following table.

| β-Lactamase | Ki (µM) | k2/Ki (M⁻¹s⁻¹) | k-2 (10⁻⁴ s⁻¹) | t1/2 (min) |

| CTX-M-15 | 0.01 | 1.1 x 10⁵ | 2.5 | 46 |

| SHV-5 | 0.11 | 2.5 x 10⁴ | 13 | 9 |

| KPC-2 | 0.05 | 4.8 x 10⁴ | 4.2 | 28 |

| P99AmpC | 0.01 | 2.3 x 10⁵ | 24 | 5 |

Table 2: Kinetic parameters of this compound (VNRX-5236) inhibition against purified serine β-lactamases.[3][4]

Mechanism of Action

This compound, as a boronic acid-containing compound, acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic, thereby blocking the enzyme's catalytic activity.

Experimental Protocols

Determination of IC50 for β-Lactamase Inhibition

This protocol outlines a general method for determining the IC50 value of a β-lactamase inhibitor using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

This compound (or other inhibitor) stock solution

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

-

Add an equal volume of the serially diluted inhibitor to the respective wells.

-

Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

-

Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

-

Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Normalize the velocities to the uninhibited control (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

-

References

- 1. venatorx.com [venatorx.com]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of Ambler Class A, C, and D Enzymes by Ledaborbactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable bicyclic boronate β-lactamase inhibitor demonstrating potent, broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its mechanism of action, quantitative inhibition data against key β-lactamase enzymes, and detailed experimental protocols for the determination of its inhibitory parameters. This document is intended to serve as a core resource for researchers and drug development professionals working in the field of antibacterial agent discovery and development.

Introduction to this compound and Ambler Classification

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[4] The Ambler classification system categorizes β-lactamases into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[4]

This compound is a next-generation β-lactamase inhibitor designed to counteract the activity of a wide range of serine β-lactamases.[1][3] It is being developed as an oral prodrug, this compound etzadroxil (VNRX-7145), in combination with the third-generation cephalosporin ceftibuten.[3][5] This combination aims to provide an effective oral treatment option for infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3][6]

Mechanism of Inhibition

This compound functions as a reversible covalent inhibitor of serine β-lactamases.[1][6] The inhibition mechanism is a two-step process that begins with the formation of a noncovalent complex between this compound and the enzyme's active site. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the hydroxyl group of the active site serine residue.[1] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] The reversible nature of this bond contributes to a prolonged residence time of the inhibitor in the active site, leading to sustained inhibition of the enzyme.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a panel of purified Ambler class A, C, and D β-lactamases. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are summarized in the tables below.

Table 1: IC₅₀ Values of this compound (VNRX-5236) against Purified Serine β-Lactamases[1]

| Enzyme | Ambler Class | Enzyme Subtype | Substrate Used | IC₅₀ (µM) |

| CTX-M-15 | A | ESBL | Cefotaxime | 0.02 |

| SHV-5 | A | ESBL | Cefotaxime | 0.03 |

| KPC-2 | A | Carbapenemase | Imipenem | 0.08 |

| P99AmpC | C | Cephalosporinase | Nitrocefin | 0.01 |

| CMY-2 | C | Cephalosporinase | Nitrocefin | 0.01 |

| OXA-1 | D | Oxacillinase | Nitrocefin | 0.22 |

| OXA-48 | D | Carbapenemase | Nitrocefin | 0.32 |

Table 2: Inhibition Constants (Kᵢ) and Kinetic Parameters of this compound (VNRX-5236)[1]

| Enzyme | Ambler Class | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) | t₁/₂ (min) |

| CTX-M-15 | A | 0.01 | 2.6 x 10⁴ | 46 |

| SHV-5 | A | 0.03 | 1.3 x 10⁴ | 18 |

| KPC-2 | A | 0.11 | 1.1 x 10⁴ | 5 |

| P99AmpC | C | 0.02 | 1.4 x 10⁴ | 10 |

-

Kᵢ: Inhibition constant, a measure of the inhibitor's binding affinity.

-

k₂/K: Second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent bond formation.

-

t₁/₂: Half-life of the enzyme-inhibitor complex, indicating the duration of inhibition.

Experimental Protocols

The following protocols describe the general methodologies used to determine the inhibitory activity of this compound against serine β-lactamases.

Purification of β-Lactamase Enzymes

Recombinant β-lactamase enzymes are typically overexpressed in a suitable host, such as Escherichia coli, and purified to homogeneity using a series of chromatographic techniques. A common approach involves affinity chromatography, followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Determination of IC₅₀ Values

The 50% inhibitory concentration (IC₅₀) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.

-

Reagents:

-

Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each well. c. Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes at 37°C).[7] d. Initiate the enzymatic reaction by adding the substrate to each well.[7] e. Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the chosen substrate. f. Calculate the initial reaction velocities for each inhibitor concentration. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Constants (Kᵢ)

For a reversible covalent inhibitor like this compound, the inhibition constant (Kᵢ) and the rate of inactivation (k₂) can be determined using progress curve analysis.

-

Procedure: a. Perform the enzymatic assay as described for the IC₅₀ determination, but monitor the reaction progress (absorbance vs. time) continuously for an extended period. b. The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated. c. Fit the progress curves at different inhibitor concentrations to the appropriate kinetic model for slow-binding or covalent inhibitors to determine the apparent first-order rate constant of inactivation (kobs) for each concentration. d. Plot kobs versus the inhibitor concentration. For a two-step mechanism, this plot may be hyperbolic. e. The data can then be fitted to the following equation to determine Kᵢ and k₂: kobs = k₂ * [I] / (Kᵢ + [I])

Conclusion

This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its novel bicyclic boronate structure and reversible covalent mechanism of action provide sustained inhibition of a wide range of clinically relevant β-lactamases, including ESBLs and carbapenemases. The quantitative data and experimental protocols presented in this guide underscore the significant potential of this compound as a component of a new oral therapeutic option for combating infections caused by multidrug-resistant Gram-negative bacteria. Further research and clinical development will continue to elucidate the full therapeutic value of this promising β-lactamase inhibitor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activity of Ceftibuten/VNRX-5236 against Urinary Tract Infection Isolates of Antimicrobial-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor for Enterobacterales Expressing Ambler Class A, C, and D Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]

In Vitro Activity of Ledaborbactam Against ESBL-Producing E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant challenge to global public health. These enzymes confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins, limiting therapeutic options. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to address this threat. When combined with the third-generation oral cephalosporin ceftibuten, this compound restores its activity against many multidrug-resistant (MDR) Enterobacterales, including ESBL-producing E. coli.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of this compound against these challenging pathogens, detailing experimental methodologies and presenting key data for scientific and drug development professionals.

Mechanism of Action: Restoring Ceftibuten Efficacy

This compound functions by inhibiting serine β-lactamases, which include the Ambler class A, C, and D enzymes.[2][3] ESBLs are primarily class A β-lactamases. By covalently and reversibly binding to the active site of these enzymes, this compound prevents the hydrolysis of ceftibuten, thereby restoring its antibacterial activity.[2] this compound itself does not possess intrinsic antibacterial activity.[2] The combination of ceftibuten and this compound offers a potential oral treatment option for infections caused by ESBL-producing Enterobacterales, such as complicated urinary tract infections (cUTIs).[1][2]

Quantitative In Vitro Activity

The combination of ceftibuten and this compound has demonstrated potent in vitro activity against ESBL-producing E. coli and other resistant Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Ceftibuten-Ledaborbactam MICs against ESBL-Positive Enterobacterales from a 2018–2020 Global Surveillance Collection[2][4]

| Organism/Phenotype | Ceftibuten MIC90 (µg/mL) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL (Ceftibuten-Ledaborbactam) |

| Presumptive ESBL-Positive E. coli, K. pneumoniae, K. oxytoca, and P. mirabilis (n=710) | >32 | 0.25 | 98.3 |

| Multidrug-Resistant (MDR) Isolates | >32 | 2 | 89.7 |

This compound was tested at a fixed concentration of 4 µg/mL.

Table 2: Ceftibuten-Ledaborbactam MICs against Enterobacterales from a Phase 3 cUTI Study[5]

| Organism/Phenotype | Ceftibuten MIC90 (µg/mL) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | Fold Reduction in MIC90 |

| Overall Enterobacterales (n=406) | ≥128 | 0.25/4 | 128 |

| ESBL Phenotype (n=122) | ≥64 | 0.5/4 | ≥128 |

| MDR Phenotype (n=154) | ≥64 | 0.5/4 | ≥128 |

This compound concentration is fixed at 4 µg/mL.

Table 3: Ceftibuten-Ledaborbactam Activity Against Specific ESBL Genotypes[4][6]

| Genotype (AmpC, carbapenemase negative) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Inhibited at ≤1 µg/mL |

| CTX-M-9 group | 0.25 | 96.3 |

| CTX-M-1 group | 0.5 | 91.5 |

| SHV-positive | 2 | 88.2 |

This compound was tested at a fixed concentration of 4 µg/mL.

Experimental Protocols

The in vitro activity data presented were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following outlines a typical experimental workflow for determining the MIC of ceftibuten-ledaborbactam.

Detailed Methodology:

-

Isolate Preparation: Clinical isolates of E. coli are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microdilution plate.

-

Antimicrobial Agent Preparation: Stock solutions of ceftibuten and this compound are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each well to achieve a final fixed concentration, typically 4 µg/mL.[4][5][6]

-

Inoculation: The prepared microdilution plates are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of ceftibuten, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.

-

Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are included in each experiment to ensure the accuracy and reproducibility of the results.[7]

Phenotypic and Genotypic Characterization

-

ESBL Phenotype: Isolates are often phenotypically characterized as ESBL producers based on their susceptibility patterns to specific cephalosporins, with confirmation through synergy tests. A common screening criterion is a ceftazidime MIC of ≥2 µg/mL in the context of a meropenem MIC of ≤1 µg/mL.[2]

-

Genotypic Analysis: For a more detailed understanding of the resistance mechanisms, β-lactamase genes can be identified using molecular methods such as polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing.[4][5]

Conclusion

This compound, in combination with ceftibuten, demonstrates potent in vitro activity against ESBL-producing E. coli. By effectively inhibiting ESBLs, this compound restores the antibacterial efficacy of ceftibuten, as evidenced by the significant reductions in MIC values observed in multiple studies. The data strongly support the continued development of ceftibuten-ledaborbactam as a much-needed oral therapeutic option for the treatment of infections caused by these multidrug-resistant pathogens. The standardized methodologies employed in these studies provide a robust foundation for the comparison of in vitro data and for guiding further clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. venatorx.com [venatorx.com]

- 7. venatorx.com [venatorx.com]

Methodological & Application

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Ceftibuten-Ledaborbactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam using the broth microdilution method. This document outlines the necessary reagents, quality control procedures, experimental workflow, and data interpretation based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Introduction

Ceftibuten-ledaborbactam is a combination antimicrobial agent consisting of ceftibuten, a third-generation oral cephalosporin, and this compound, a broad-spectrum boronic acid β-lactamase inhibitor. This compound restores the in vitro activity of ceftibuten against many Enterobacterales that produce serine β-lactamases.[1][2][3] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics and drug development. The broth microdilution method is the reference standard for determining the MIC of antimicrobial agents.

This protocol is based on the guidelines provided in the CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."

Quantitative Data Summary

The following tables summarize the quality control (QC) ranges for ceftibuten-ledaborbactam and the MIC distribution against various bacterial isolates.

Table 1: Quality Control (QC) Ranges for Ceftibuten-Ledaborbactam

| Quality Control Strain | Ceftibuten-Ledaborbactam MIC Range (µg/mL)* |

| Escherichia coli ATCC 25922 | 0.03 - 0.12[1][4] |